molecular formula C11H21NO2 B2660316 N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide CAS No. 1396854-16-2

N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide

Cat. No.: B2660316
CAS No.: 1396854-16-2
M. Wt: 199.294
InChI Key: HZHLEYXRYDZLIS-UHFFFAOYSA-N
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Description

“N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide” is a compound that contains a cyclopropane ring, which is a three-membered carbon ring, and an amide group . The presence of the hydroxy group and the dimethylpentyl group might influence its properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would include a cyclopropane ring attached to a carboxamide group. The 3-hydroxy-4,4-dimethylpentyl group would be attached to the nitrogen of the carboxamide group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the cyclopropane ring, which is known for its ring strain, and the carboxamide group, which is polar and can participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might make it more soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Cyclopropane derivatives have been synthesized for various studies, including crystal structure analysis and synthetic methodologies. For instance, Shen De-long (2008) focused on synthesizing and analyzing the crystal structure of a related cyclopropanecarboxamide compound, highlighting the utility of such compounds in structural chemistry and material science (Shen De-long, 2008).

Flame Retardant Applications

Cyclopropane derivatives have been evaluated for their flame retardant properties. Weidong Wu and Charles Q. Yang (2007) compared different flame retardant agents for cotton, demonstrating the potential of cyclopropane derivatives in enhancing fire resistance in textiles (Weidong Wu & Charles Q. Yang, 2007).

Biological Activity and Drug Design

Cyclopropane-containing compounds have been explored for their biological activities, including as NMDA receptor antagonists, which are important in the development of treatments for neurological conditions. S. Shuto et al. (1995) investigated derivatives of cyclopropanecarboxamide for their potential as NMDA receptor antagonists, indicating the role of such compounds in medicinal chemistry and drug development (S. Shuto et al., 1995).

Agricultural Chemicals

Compounds related to N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide have been synthesized and evaluated for their herbicidal and insecticidal properties, underscoring their potential application in agriculture. K. Viste et al. (1970) reported on benzamides that are active against grasses and have utility in agricultural settings (K. Viste et al., 1970).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would interact with biological targets in the body .

Safety and Hazards

The safety and hazards of this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These would need to be assessed through experimental studies .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its use in fields such as medicine or materials science .

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)9(13)6-7-12-10(14)8-4-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHLEYXRYDZLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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